molecular formula C28H27N3O2S B3955911 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B3955911
M. Wt: 469.6 g/mol
InChI Key: IVTVFQWYVXUSNE-LGUFXXKBSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazolone core, which is known for its diverse biological activities. The presence of benzyloxy and piperazinyl groups further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolone derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolone Derivatives: Compounds with similar thiazolone cores but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine ring, known for their diverse pharmacological activities.

    Benzylidene Derivatives: Compounds with benzylidene groups, often explored for their biological activities.

Uniqueness

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the piperazinyl group can improve its pharmacokinetic profile. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-21-7-11-24(12-8-21)30-15-17-31(18-16-30)28-29-27(32)26(34-28)19-22-9-13-25(14-10-22)33-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVFQWYVXUSNE-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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